molecular formula C16H18N6O4 B256510 MFCD03545282

MFCD03545282

Cat. No.: B256510
M. Wt: 358.35 g/mol
InChI Key: QQWLEAMMMVCYAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD03545282 is a complex organic compound belonging to the triazolopyrimidine family. This compound is characterized by its unique structure, which includes a nitrophenyl group, a hydroxypropyl chain, and a triazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxypropyl chain can undergo substitution reactions with halogenating agents to form halogenated derivatives. Common reagents used in these reactions include hydrogen gas, halogenating agents, and oxidizing agents.

Mechanism of Action

The mechanism of action of MFCD03545282 involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with apoptotic pathways and inhibition of anti-apoptotic proteins.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological and chemical properties.

Properties

Molecular Formula

C16H18N6O4

Molecular Weight

358.35 g/mol

IUPAC Name

2-(3-hydroxypropyl)-5-methyl-7-(2-nitrophenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C16H18N6O4/c1-9-13(15(17)24)14(10-5-2-3-6-11(10)22(25)26)21-16(18-9)19-12(20-21)7-4-8-23/h2-3,5-6,14,23H,4,7-8H2,1H3,(H2,17,24)(H,18,19,20)

InChI Key

QQWLEAMMMVCYAR-UHFFFAOYSA-N

SMILES

CC1=C(C(N2C(=N1)N=C(N2)CCCO)C3=CC=CC=C3[N+](=O)[O-])C(=O)N

Isomeric SMILES

CC1=C(C(N2C(=N1)N=C(N2)CCCO)C3=CC=CC=C3[N+](=O)[O-])C(=O)N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CC=CC=C3[N+](=O)[O-])C(=O)N

Origin of Product

United States

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